

Technical Guide: Stability Profile of 5-Azaspiro[3.5]nonan-8-one

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Compound of Interest

Compound Name: 5-Azaspiro[3.5]nonan-8-one

CAS No.: 362053-33-6

Cat. No.: B3028858

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Executive Summary

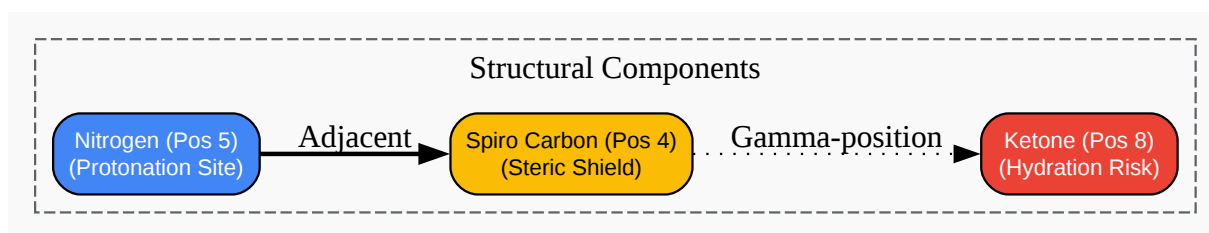
5-azaspiro[3.5]nonan-8-one is a spirocyclic scaffold featuring a piperidinone ring spiro-fused to a cyclobutane ring. Unlike its more strained isomer 2-azaspiro[3.5]nonane (which contains an azetidine ring), the 5-aza scaffold exhibits high stability under standard acidic conditions used in organic synthesis (e.g., TFA removal of Boc groups, HCl salt formation).

- Acid Tolerance: Excellent (pH < 1).
- Primary Risk: Reversible hydrate formation of the ketone in aqueous acid, which can complicate LCMS analysis and NMR interpretation.
- Storage: Best stored as a hydrochloride (HCl) or oxalate salt to prevent oxidation or self-condensation.

Structural Definition & Chemical Logic

To ensure accurate troubleshooting, we must first define the connectivity, as spiro-nomenclature can be ambiguous.

- IUPAC Name: **5-azaspiro[3.5]nonan-8-one**[1][2][3][4]
- Core Skeleton: Piperidin-4-one derivative spiro-fused at the 2-position (relative to nitrogen) to a cyclobutane.
- Key Features:
 - Nitrogen (Position 5): Located in the 6-membered ring. Basic and protonatable.
 - Ketone (Position 8): Located in the 6-membered ring. Susceptible to nucleophilic attack but sterically shielded by the spiro-center.
 - Spiro Center (Position 4): Quaternary carbon providing rigidity.



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Caption: Logical connectivity of **5-azaspiro[3.5]nonan-8-one** highlighting reactive centers.

Acid Stability & Troubleshooting

Scenario A: Boc-Deprotection (TFA/DCM or HCl/Dioxane)

Verdict: Stable. The 6-membered piperidine ring is thermodynamically stable. The spiro-cyclobutane does not possess the ring strain of an azetidine or cyclopropane that would trigger acid-catalyzed ring opening.

- Protocol: Standard deprotection (TFA:DCM 1:1, 23 °C, 1 h) is safe.
- Observation: The product will be isolated as the trifluoroacetate salt.

- Risk: If the reaction is quenched with strong base (NaOH) in the presence of electrophiles, self-condensation (aldol-type) may occur. Recommendation: Quench with mild base (NaHCO₃) or use ion-exchange resins.

Scenario B: Aqueous Acid (LCMS & Purification)

Verdict: Stable but deceptive. Users often report "missing peaks" or "split peaks" during LCMS analysis in acidic mobile phases (0.1% Formic Acid).

- Mechanism: The ketone at C8 is electron-deficient due to the inductive effect of the nearby protonated amine. In aqueous acid, it exists in equilibrium with its gem-diol (hydrate) form.
- LCMS Artifact: You may see [M+H]⁺ and [M+H+18]⁺ (hydrate). The hydrate is more polar and may elute earlier, causing peak broadening.

Scenario C: Lewis Acid Conditions

Verdict: Conditionally Stable. Strong Lewis acids (e.g., TiCl₄, BF₃·OEt₂) used for reductive aminations or ketal protection are well-tolerated. However, the steric bulk of the spiro-cyclobutane at C4 can hinder nucleophilic attack at the C8 ketone, requiring longer reaction times or higher temperatures.

Experimental Protocols

Protocol 1: Preparation of Stable HCl Salt

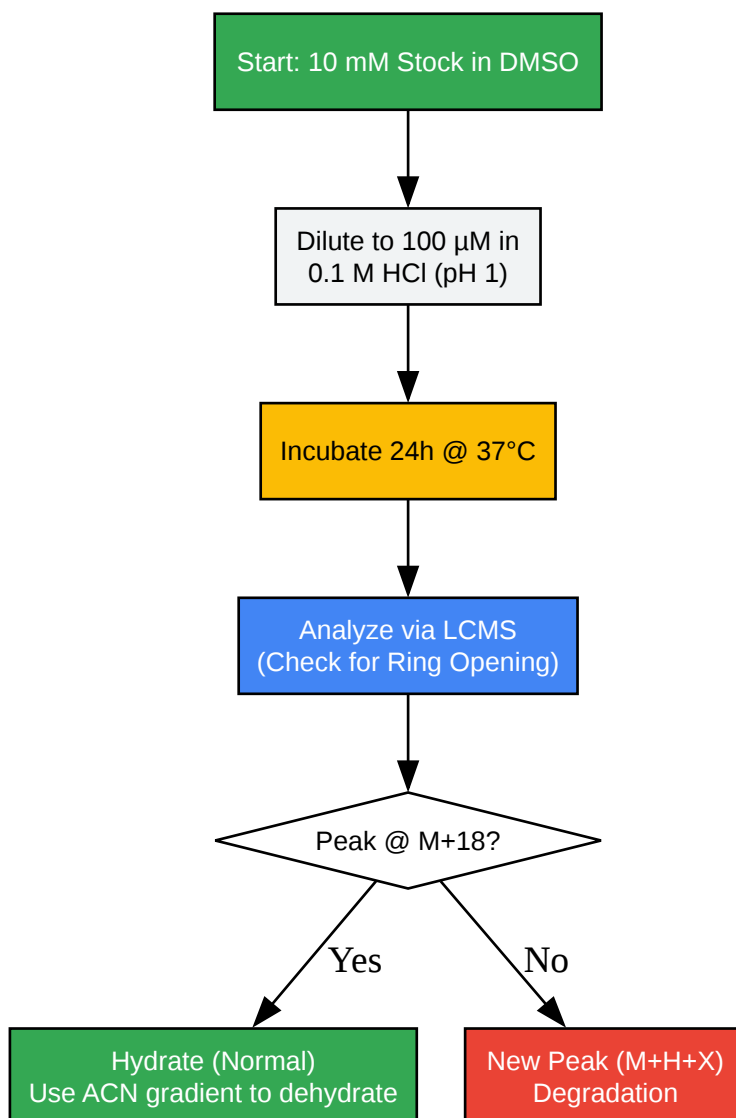
Converting the free base to the HCl salt is the gold standard for long-term stability.

- Dissolution: Dissolve 1.0 eq of **5-azaspiro[3.5]nonan-8-one** (free base) in minimal dry diethyl ether or EtOAc at 0 °C.
- Acidification: Dropwise add 1.1 eq of 4M HCl in dioxane (or ethereal HCl).
- Precipitation: A white precipitate should form immediately.
- Isolation: Filter under nitrogen (hygroscopic risk). Wash with cold ether.
- Drying: Vacuum dry at 40 °C for 4 hours.

- Note: If an oil forms, triturate with pentane/ether (1:1) and sonicate.

Protocol 2: Stability Testing Workflow

Use this flowchart to validate the compound's integrity in your specific assay buffer.



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Caption: Workflow for distinguishing benign hydration from degradation.

Frequently Asked Questions (FAQ)

Q1: I see two peaks in my NMR (CDCl_3) for the methylene protons. Is my compound degrading?

- Answer: Likely not. If you are analyzing the salt form, or if the nitrogen is protonated, the chair flip of the piperidine ring might be slow on the NMR timescale due to the bulky spiro-junction, leading to distinct axial/equatorial signals. Additionally, check for rotamers if you have an amide/Boc group attached to the nitrogen.

Q2: Can I perform a reductive amination on the ketone at C8 using $\text{NaBH}(\text{OAc})_3/\text{AcOH}$?

- Answer: Yes, this is a standard transformation. The acidic conditions (AcOH) are perfectly safe. Tip: Due to the spiro-center at C4, the "bottom" face of the ketone might be sterically hindered. Expect the hydride to attack from the less hindered face, potentially yielding high diastereoselectivity.

Q3: Is this compound sensitive to ring-opening like azetidines?

- Answer: No. You are likely thinking of the isomer 2-azaspiro[3.5]nonane, which contains a strained azetidine ring. The 5-aza isomer contains a piperidine ring, which is thermodynamically stable and resistant to acid-mediated ring opening.

Q4: Why is my yield low when removing Boc with 4M HCl/Dioxane?

- Answer: The compound is stable, but the HCl salt is very polar. If you are performing an aqueous workup, the product likely remained in the aqueous layer. Solution: Evaporate the dioxane/HCl directly and use the crude salt, or perform a "dry" workup by precipitating with ether.

References

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